molecular formula C7H3BrF3NO3 B1530033 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene CAS No. 1805591-69-8

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene

Cat. No.: B1530033
CAS No.: 1805591-69-8
M. Wt: 286 g/mol
InChI Key: LWJRPYWTAUITEF-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with bromo, difluoromethoxy, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the substitution of hydrogen atoms on the benzene ring with bromo, difluoromethoxy, fluoro, and nitro groups. The reaction typically requires strong electrophiles and a catalyst.

  • Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group on the benzene ring with nucleophiles. The reaction conditions include high temperatures and the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and safety. The use of automated systems and advanced reaction monitoring techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene undergoes various types of reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce more complex nitrogen-containing compounds.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of different derivatives.

  • Substitution: The bromo and fluoro groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso compounds, nitro derivatives.

  • Reduction: Amines, hydrazines.

  • Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's reactivity with various functional groups and its ability to undergo multiple reactions make it a versatile tool in research.

Comparison with Similar Compounds

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is unique due to its specific combination of substituents on the benzene ring. Similar compounds include:

  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of difluoromethoxy.

  • 1-Bromo-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene: Similar structure but with a different position of the substituents.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJRPYWTAUITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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